molecular formula C11H18FNO3 B1524607 Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate CAS No. 644982-12-7

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Cat. No.: B1524607
CAS No.: 644982-12-7
M. Wt: 231.26 g/mol
InChI Key: IDKJZSHWZNDJJV-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS No. 644982-12-7) is a fluorinated azepane derivative with a tert-butyl carbamate protecting group. This compound features a seven-membered azepane ring substituted with a fluorine atom at position 3 and a ketone group at position 2. It is synthesized and distributed by TaiChem Ltd., a company specializing in chiral nitrogen-containing heterocycles and pharmaceutical intermediates . TaiChem employs advanced analytical techniques, including HPLC, GCMS, and LCMS, to ensure a purity exceeding 99% for their products. Their facilities are ISO9001-certified, emphasizing rigorous quality control and safe handling protocols .

The compound’s structural features—such as the fluorine atom and ketone group—make it a valuable building block in medicinal chemistry, particularly for drug discovery targeting central nervous system disorders or enzyme inhibition. Its stability under standard storage conditions and compatibility with diverse synthetic routes further enhance its utility .

Properties

IUPAC Name

tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKJZSHWZNDJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697028
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-12-7
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
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Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate typically involves:

  • Construction of the azepane ring system.
  • Introduction of the fluorine atom at the 3-position.
  • Oxidation to install the keto group at the 4-position.
  • Protection of the amino group as a tert-butyl carbamate.

Reported Preparation Procedure

A representative preparation method is described as follows, based on a documented synthetic step from a patent and chemical synthesis database:

Step Description Reagents and Conditions Outcome
1 Starting material dissolution Product from Step A dissolved in DMSO (200 mL) and water (8.29 g, 460 mmol) Homogeneous solution
2 Addition of lithium chloride LiCl (19.5 g, 460 mmol) added to the solution Reaction mixture ready for heating
3 Heating Mixture warmed to 125 °C and stirred overnight Fluorination and ring modification reactions proceed
4 Work-up Mixture cooled to ambient temperature, partitioned between ethyl acetate (2.5 L) and water:brine (1:1, 2.0 L) Separation of organic and aqueous layers
5 Purification Organic layer dried over sodium sulfate, filtered, concentrated, and purified by column chromatography (10-80% EtOAc/hexanes) Product isolated as a thick pale orange oil

Yield: Approximately 21% of this compound was obtained from this step.

Detailed Reaction Conditions and Mechanistic Insights

  • Solvent System: The use of dimethyl sulfoxide (DMSO) combined with water facilitates the solubilization of lithium chloride and the starting material, promoting nucleophilic fluorination.

  • Lithium Chloride Role: LiCl acts as a fluoride source or facilitates the fluorination step by stabilizing intermediates or enhancing nucleophilicity.

  • Temperature: Heating to 125 °C is critical to drive the fluorination and subsequent keto formation on the azepane ring.

  • Purification: Column chromatography using a gradient of ethyl acetate and hexanes allows separation of the desired product from side products and unreacted materials.

Alternative Synthetic Routes and Considerations

While the above method is the most documented, other synthetic strategies might involve:

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material Intermediate azepane derivative (Step A product)
Solvent Dimethyl sulfoxide (DMSO), water
Fluorination Agent Lithium chloride (LiCl)
Temperature 125 °C
Reaction Time Overnight (~12-16 hours)
Work-up Extraction with ethyl acetate and brine
Purification Method Column chromatography (10-80% EtOAc/hexanes)
Yield 21%
Physical State of Product Thick pale orange oil

Research Findings and Optimization Notes

  • The relatively low yield (21%) suggests the reaction may have competing side reactions or incomplete conversion, indicating room for optimization in reagent ratios, temperature control, or reaction time.

  • Use of activated charcoal filtration during work-up helps remove colored impurities, improving product purity.

  • The choice of solvent system (DMSO-water) is crucial for solubilizing inorganic salts and facilitating the fluorination step.

  • Column chromatography gradient allows fine-tuning of product separation, which is essential due to the close polarity of side products.

Patent and Literature Context

  • The described method is referenced in patent WO2010/22076, which details synthetic routes for fluorinated azepane derivatives with pharmaceutical applications.

  • Additional patent literature (US 9,221,796 B2) discusses related compounds and their preparation, emphasizing the importance of selective fluorination and functional group protection for bioactive azepane analogs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, highlighting variations in ring size, substituents, and functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight Ring Type Key Substituents Purity Source
This compound 644982-12-7 C₁₁H₁₈FNO₃ 243.27 Azepane 3-F, 4-oxo >99% TaiChem
Tert-butyl 4-bromo-5-oxoazepane-1-carboxylate 1004764-82-2 C₁₁H₁₈BrNO₃ 292.17 Azepane 4-Br, 5-oxo N/A
(R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate 1464137-21-0 C₁₁H₂₀FNO₂ 229.32 Pyrrolidine 2-(fluoromethyl) 95% Combi-Blocks
Tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate N/A C₁₈H₂₄ClFN₂O₂ 354.85 Diazepane 3-(2-Cl-4-F-phenyl) 61% yield
Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate N/A C₁₂H₂₃NO₃ 229.32 Azepane 4-hydroxy, 4-methyl 95%

Analysis of Structural and Functional Differences

Ring Size and Saturation
  • Azepane vs. Pyrrolidine/Diazepane: The target compound’s seven-membered azepane ring offers greater conformational flexibility compared to five-membered pyrrolidine (e.g., Combi-Blocks’ QK-7687) or six-membered piperidine derivatives.
Substituent Effects
  • Fluorine vs.
  • Ketone vs. Hydroxyl/Methylsulfonyloxy: The 4-oxo group in the target compound may participate in keto-enol tautomerism, whereas hydroxyl or methylsulfonyloxy groups (e.g., QW-1055 ) introduce hydrogen-bond donors or electrophilic sites.

Physicochemical and Application-Based Comparisons

  • Purity and Stability : TaiChem’s compound exceeds 99% purity due to stringent quality control, while analogues like QK-7687 and QW-1055 are standardized at 95%. The tert-butyl group in all compounds enhances stability against hydrolysis.
  • Applications :
    • The target compound’s fluorine and ketone groups make it suitable for protease inhibitor design.
    • Brominated analogues (e.g., CAS 1004764-82-2 ) may serve as intermediates in cross-coupling reactions.
    • Diazepane derivatives (e.g., ) are explored for their aromatic pharmacophores in kinase inhibition.

Biological Activity

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has a molecular formula of C11H19FNO3C_{11}H_{19}FNO_3 and a molecular weight of approximately 213.27 g/mol. The compound is characterized by the presence of a fluorine atom, which can influence its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC11H19FNO3C_{11}H_{19}FNO_3
Molecular Weight213.27 g/mol
CAS Number188975-88-4
AppearanceColorless to yellow liquid or low melting solid

Biological Activity

The biological activity of this compound is primarily related to its potential as a therapeutic agent. Studies have indicated that compounds within this class exhibit significant effects on various biological pathways, particularly in relation to cystic fibrosis transmembrane conductance regulator (CFTR) modulation.

Research suggests that the incorporation of fluorine into the azepane structure may enhance binding affinity to target proteins, thereby improving efficacy. For instance, studies on related compounds have demonstrated that fluorinated derivatives can significantly increase CFTR activity in mutant forms, such as F508del-CFTR and G551D-CFTR .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships indicates that modifications to the azepane ring and the carboxylate group can lead to variations in potency and efficacy. The presence of the tert-butyl group is crucial for maintaining solubility and bioavailability, while the fluorine atom appears to enhance interaction with biological targets.

Case Studies

  • CFTR Modulation : In vitro studies have shown that this compound can effectively potentiate CFTR activity in cell lines expressing mutant CFTR proteins. These findings were corroborated by electrophysiological measurements demonstrating enhanced chloride ion transport across cell membranes .
  • Toxicological Assessment : Safety profiles for similar compounds indicate that while there are beneficial effects on CFTR modulation, careful evaluation of toxicity is necessary. Preliminary assessments suggest low cytotoxicity at therapeutic concentrations, but further studies are warranted to confirm these findings across different cell types .

Research Findings

Recent literature highlights the importance of ongoing research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Efficacy : Compounds structurally similar to this compound exhibited EC50 values in the low micromolar range when tested against CFTR mutants .
  • Combination Therapies : Investigations into combination therapies involving this compound alongside existing CFTR modulators have shown promising results, suggesting enhanced therapeutic outcomes without significant adverse effects .

Q & A

Q. What analytical techniques are employed to confirm the structure and purity of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the fluorine atom's position and verifying ring substitution patterns. For example, 19F NMR^{19}\text{F NMR} can confirm fluorine integration, while 1H NMR^{1}\text{H NMR} identifies proton environments near electronegative groups . Mass spectrometry (MS) validates molecular weight and fragmentation patterns, with electrospray ionization (ESI-MS) detecting the tert-butyl carbamate group ([M+Na]+ adducts). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and fluorinated bonds . Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and differential scanning calorimetry (DSC) for melting point consistency.

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : A two-step approach is typical:

Fluorination : A ketone precursor undergoes nucleophilic fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in dichloromethane at −78°C to 0°C .

Cyclization and Protection : The intermediate is treated with tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) to install the Boc group. Cyclization is achieved via acid-mediated (e.g., HCl) ring closure .
Key parameters: Maintain anhydrous conditions, monitor reaction progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexanes), and purify via silica gel chromatography.

Q. How does the tert-butyl group influence synthetic and stability outcomes?

  • Methodological Answer : The tert-butyl carbamate (Boc) acts as a protective group for secondary amines, preventing unwanted nucleophilic reactions during synthesis. Its steric bulk enhances crystallinity, aiding purification, and stabilizes the azepane ring against ring-opening under acidic conditions. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO3_3 .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data for this compound?

  • Methodological Answer : SHELXL refines high-resolution single-crystal X-ray diffraction data. Steps include:
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXD solves the phase problem via dual-space recycling for non-centrosymmetric crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Fluorine positional disorder is modeled using PART instructions.
  • Validation : Check R1_1 (<5%), wR2_2 (<12%), and Flack parameter for enantiopurity .

Q. How do substituents (e.g., fluorine, tert-butyl) affect the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Fluorine : Its electronegativity increases the electrophilicity of the adjacent carbonyl, accelerating nucleophilic attack (e.g., Grignard additions). However, steric hindrance from the tert-butyl group can reduce reactivity at the 4-oxo position.
  • Experimental Design : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SN2 substitutions (e.g., using NaN3_3 in DMF at 60°C). Kinetic studies (monitored by 19F NMR^{19}\text{F NMR}) show a 2–3x rate increase for fluorinated derivatives .

Q. What methodologies assess the compound’s biological activity in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against serine hydrolases (e.g., elastase) using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl) in pH 7.4 buffer. IC50_{50} values are calculated via nonlinear regression .
  • Binding Studies : Surface plasmon resonance (SPR) measures affinity (KD_D) to target proteins (e.g., kinases) immobilized on CM5 chips.
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells after 24-hour exposure .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

  • Methodological Answer :
  • Case Study : If 1H NMR^{1}\text{H NMR} suggests axial fluorine, but X-ray shows equatorial positioning, consider dynamic effects. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can reveal ring-flipping. DFT calculations (B3LYP/6-31G*) model preferred conformers .

Q. What strategies optimize synthetic yields in large-scale preparations?

  • Methodological Answer :
  • Solvent Screening : Replace THF with 2-MeTHF for higher boiling points and easier recycling.
  • Catalyst Optimization : Use polymer-supported DMAP to reduce purification steps.
  • Process Analytics : In-line FTIR monitors fluorination completion, reducing side-product formation .

Q. How is computational modeling applied to elucidate reaction mechanisms?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 simulates transition states for fluorination (e.g., DAST-mediated). Activation energies (ΔG^‡) correlate with experimental yields.
  • MD Simulations : GROMACS models Boc-deprotection kinetics in explicit solvent, identifying rate-limiting protonation steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

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